2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol
Description
2-((3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)(Methyl)Amino)Propan-1-ol is a pyridine-based amino alcohol derivative characterized by a propan-1-ol chain linked to a substituted pyridine ring. The pyridine moiety features electron-withdrawing groups: a chloro (-Cl) at position 3 and a trifluoromethyl (-CF₃) group at position 3. The methylamino (-NMe) bridge connects the pyridine ring to the propanol chain, which provides hydrogen-bonding capability due to the hydroxyl (-OH) group.
Properties
Molecular Formula |
C10H12ClF3N2O |
|---|---|
Molecular Weight |
268.66 g/mol |
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]propan-1-ol |
InChI |
InChI=1S/C10H12ClF3N2O/c1-6(5-17)16(2)9-8(11)3-7(4-15-9)10(12,13)14/h3-4,6,17H,5H2,1-2H3 |
InChI Key |
WQCSIOKJJWGPNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)N(C)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with propan-1-ol to yield the final product. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve catalysts to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and chlorine substituents on the pyridine ring enhance its binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Amino Alcohol Analogues
(a) 3-(2-Amino-5-Fluoropyridin-3-yl)Propan-1-ol
- Structure: Features a pyridine ring with an amino (-NH₂) group at position 2 and a fluoro (-F) substituent at position 4. The propan-1-ol chain is attached at position 5.
- Key Differences: The target compound’s -Cl and -CF₃ groups are replaced with -NH₂ and -F.
- Implications: The amino group may enhance solubility but reduce lipophilicity, affecting membrane permeability .
(b) 3-(2-Chloro-5-Fluoropyridin-3-yl)Propan-1-ol
- Structure : Similar to the target compound but substitutes -CF₃ with -F at position 5.
- Key Differences :
- -F is less electron-withdrawing than -CF₃, which could diminish the pyridine ring’s electron-deficient character.
- Smaller substituent size may reduce steric hindrance in molecular interactions.
- Implications : Lower electronegativity may result in weaker binding to hydrophobic pockets in biological targets .
Pyridine Derivatives with Complex Substituents (Patent Compounds)
The European Patent Application (2023) lists multiple pyridine analogues, such as N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide and tyclopyrazoflor . These compounds often feature:
- Thiazole or carboxamide moieties: Enhance target specificity but reduce solubility compared to the propanol chain.
- Comparison: The target compound’s amino alcohol group offers a balance of hydrophilicity and conformational flexibility, which may favor systemic distribution over highly substituted patent compounds .
Pharmacologically Active Pyridine-Alcohol Derivatives
describes (2R)-1-(Dimethylamino)-3-{4-[(6-{[2-Fluoro-5-(Trifluoromethyl)Phenyl]Amino}Pyrimidin-4-yl)Amino]Phenoxy}Propan-2-ol (MW: 465.44 g/mol):
- Structure : Includes a pyrimidine ring and fluorophenyl group, linked via a propan-2-ol chain.
- Key Differences: The dimethylamino (-NMe₂) and fluorophenyl groups introduce additional hydrogen-bond acceptors. Higher molecular weight (465 vs. ~267 g/mol) may reduce bioavailability.
- Implications : The target compound’s simpler structure could favor synthetic accessibility and lower toxicity .
Research Findings and Functional Insights
Electronic and Steric Effects
Solubility and Bioavailability
Comparative Activity Data (Hypothetical)
| Compound | LogP (Predicted) | Water Solubility (mg/mL) | IC₅₀ (Hypothetical Target) |
|---|---|---|---|
| Target Compound | 1.8 | 12.5 | 50 nM |
| 3-(2-Amino-5-Fluoropyridin-3-yl)Propan-1-ol | 0.9 | 18.2 | 120 nM |
| N-methylsulfonyl-pyridine-carboxamide | 2.5 | 2.3 | 25 nM |
Table 1: Predicted physicochemical and activity profiles based on structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
